molecular formula C16H18O4 B12180961 7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B12180961
M. Wt: 274.31 g/mol
InChI Key: JUMGKRDXHIGEAZ-UHFFFAOYSA-N
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Description

7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multi-step process. One common method includes the Claisen rearrangement followed by the formation of an o-quinone methide intermediate and subsequent electrocyclization . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process may also involve continuous flow reactors to enhance the reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used under various conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific ethoxy substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

7,9-diethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C16H18O4/c1-3-18-10-8-13(19-4-2)15-11-6-5-7-12(11)16(17)20-14(15)9-10/h8-9H,3-7H2,1-2H3

InChI Key

JUMGKRDXHIGEAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC

Origin of Product

United States

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